1,3-Benzenedisulfonic acid, 1,3-dihydrazide
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Overview
Description
Benzene-1,3-disulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals.
Scientific Research Applications
Quantum Chemical Modeling
- Structure Formation and Proton Transfer : Zyubina et al. (2012) studied hydrate clusters of 1,3-benzenedisulfonic acids through density functional theory, highlighting their significance in understanding the structure and proton transfer mechanisms in such compounds (Zyubina et al., 2012).
Metal-Organic Frameworks (MOFs)
- Synthesis of Thermally Robust MOFs : Mietrach et al. (2009) demonstrated the use of benzenedisulfonic acids in forming metal-organic frameworks with enhanced thermal stability, showcasing their potential in creating robust MOF structures (Mietrach et al., 2009).
Material Science and Dispersion Studies
- Dispersion of Cu2O Particles : Guedes et al. (2009) explored the impact of 1,3-benzenedisulfonic acid derivatives on the dispersion properties of Cu2O particles, contributing to the understanding of colloidal stability and processing conditions for oxides (Guedes et al., 2009).
Chemical Synthesis and Catalysis
- Synthesis of Chiral Bronsted Acids : Barbero et al. (2011) reported on the synthesis of benzenedisulfonimide derivatives, introducing a novel aspect in the realm of chiral acid organocatalysts (Barbero et al., 2011).
Coordination Chemistry
- Luminescent Properties of Coordination Polymers : Guan and Wang (2016) synthesized coordination polymers using benzenedisulfonic acid, investigating their luminescent properties and providing insights into metal-ligand interactions (Guan & Wang, 2016).
Environmental Analysis
- Preconcentration and Determination of Heavy Metals : Lemos et al. (2005) developed a method using a resin functionalized with benzenedisulfonic acid for nickel preconcentration in food samples, demonstrating its application in environmental analysis (Lemos et al., 2005).
properties
CAS RN |
4547-70-0 |
---|---|
Product Name |
1,3-Benzenedisulfonic acid, 1,3-dihydrazide |
Molecular Formula |
C6H10N4O4S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
benzene-1,3-disulfonohydrazide |
InChI |
InChI=1S/C6H10N4O4S2/c7-9-15(11,12)5-2-1-3-6(4-5)16(13,14)10-8/h1-4,9-10H,7-8H2 |
InChI Key |
LDVAXRWOGUHMKM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN)S(=O)(=O)NN |
Appearance |
Solid powder |
Other CAS RN |
4547-70-0 |
physical_description |
Benzene-1,3-disulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals. |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
1,3-Benzenedisulfonic acid, 1,3-dihydrazide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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